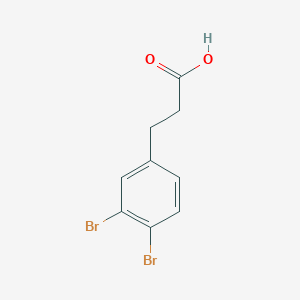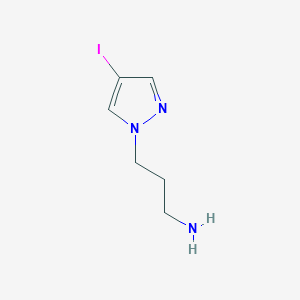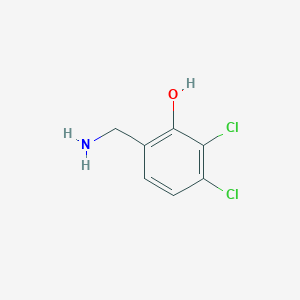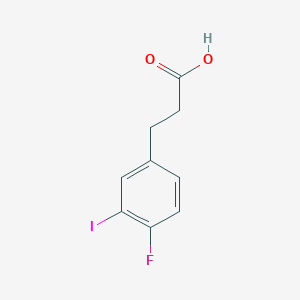
3-(3,4-Dibromophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dibromophenyl)propanoic acid: is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of two bromine atoms attached to the benzene ring at the 3 and 4 positions, and a propanoic acid group attached to the benzene ring at the 1 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dibromophenyl)propanoic acid typically involves the bromination of phenylpropanoic acid derivatives. One common method is the bromination of 3-phenylpropanoic acid using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as bromination, purification, and crystallization to obtain the final product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3-(3,4-Dibromophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of 3-phenylpropanoic acid.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.
Reduction: Formation of 3-phenylpropanoic acid.
Substitution: Formation of various substituted phenylpropanoic acids depending on the nucleophile used.
科学的研究の応用
Chemistry: 3-(3,4-Dibromophenyl)propanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of brominated phenylpropanoic acids on cellular processes. It may also be used as a reference compound in analytical studies to develop and validate analytical methods for detecting brominated organic compounds.
Medicine: Its brominated structure may impart unique biological activities, making it a candidate for further investigation in drug discovery .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its brominated structure may enhance the properties of polymers and other materials, making them suitable for specific applications.
作用機序
The mechanism of action of 3-(3,4-Dibromophenyl)propanoic acid involves its interaction with molecular targets in biological systems. The bromine atoms on the benzene ring can participate in halogen bonding, which may influence the compound’s binding affinity to proteins and enzymes. The propanoic acid group can interact with amino acid residues in proteins, potentially affecting their function and activity .
類似化合物との比較
3-(3,4-Dimethoxyphenyl)propanoic acid: This compound has methoxy groups instead of bromine atoms on the benzene ring.
3-Phenylpropanoic acid: This compound lacks the bromine atoms and serves as a simpler analog.
Uniqueness: The presence of bromine atoms in 3-(3,4-Dibromophenyl)propanoic acid imparts unique chemical and biological properties. Bromine atoms can participate in halogen bonding and influence the compound’s reactivity and binding affinity to molecular targets. This makes this compound a valuable compound for research and industrial applications.
特性
分子式 |
C9H8Br2O2 |
|---|---|
分子量 |
307.97 g/mol |
IUPAC名 |
3-(3,4-dibromophenyl)propanoic acid |
InChI |
InChI=1S/C9H8Br2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |
InChIキー |
JFVVILSPVBLQOH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCC(=O)O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate](/img/structure/B12329027.png)
![1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-chloro-3,7-dihydro-](/img/structure/B12329039.png)
![Cyclohexanecarboxylic acid, 4-[(aminoiminomethyl)amino]-, trans-](/img/structure/B12329042.png)
![10-([1,1'-Biphenyl]-3-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12329044.png)

![2H-Pyrano[3,2-c]pyridine-2,5(4aH)-dione, 6,8a-dihydro-4-methyl-](/img/structure/B12329049.png)

![7-methyl-2-phenyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12329066.png)




![tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate](/img/structure/B12329099.png)

